N~1~,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine
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Overview
Description
N~1~,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methylpropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N~1~,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N1,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-Bis(2-aminoethyl)ethane-1,2-diamine: A related compound with similar structural features but different functional groups.
Tris(2-aminoethyl)amine: Another compound with a similar amine structure but different substituents.
Uniqueness
N~1~,N~1~-Bis(2-methylpropyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
54480-43-2 |
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Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-N,4-N-bis(2-methylpropyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-16(2)14-22(15-17(3)4)20-12-10-19(11-13-20)21-18-8-6-5-7-9-18/h5-13,16-17,21H,14-15H2,1-4H3 |
InChI Key |
OMBJTLTTZZEQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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